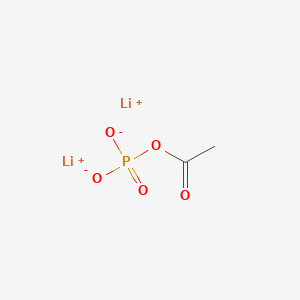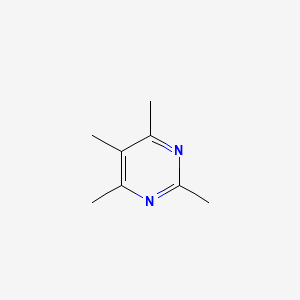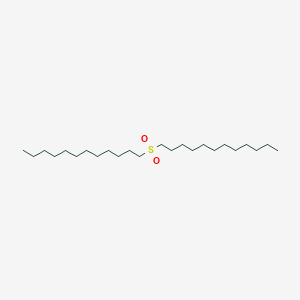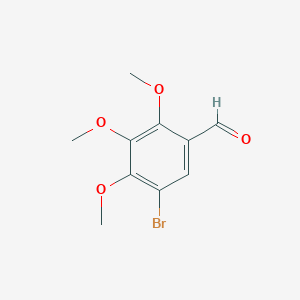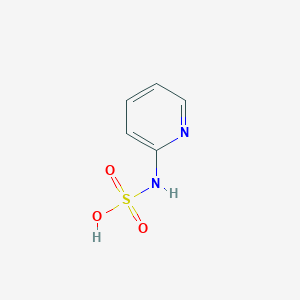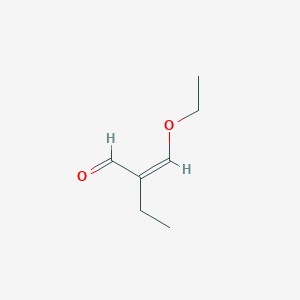
2-乙基-3-乙氧基丙烯醛
描述
2-Ethyl-3-ethoxyacrolein is an organic compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol It is a derivative of acrolein, featuring an ethyl group and an ethoxy group attached to the acrolein backbone
科学研究应用
2-Ethyl-3-ethoxyacrolein has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
It’s structurally similar to acrolein, a highly reactive unsaturated aldehyde . Acrolein is known to interact with proteins and other macromolecules of cells . It’s plausible that 2-Ethyl-3-ethoxyacrolein may have similar targets due to its structural similarity.
Mode of Action
It’s known that acrolein, a structurally similar compound, reacts mainly at the double bond of the vinyl fragment of the molecule in accordance with the markovnikov rule . This phenomenon is explained by the conjugation of the ether oxygen with the double carbon-carbon bond . It’s possible that 2-Ethyl-3-ethoxyacrolein may exhibit similar reactivity.
Biochemical Pathways
Acrolein, a structurally similar compound, is known to affect multiple biochemical pathways, including dna and protein adduction, oxidative stress, mitochondrial disruption, membrane damage, endoplasmic reticulum stress, and immune dysfunction . It’s plausible that 2-Ethyl-3-ethoxyacrolein may affect similar pathways.
Pharmacokinetics
Acrolein, a structurally similar compound, is known to be metabolized via aldehyde dehydrogenase resulting in 2-carboxyethylmercapturic acid (cema), or catalyzed by aldo-keto reductase resulting in s-(3-hydroxypropyl)-n-acetylcysteine (3-hpma), the main urinary metabolite of acrolein . It’s possible that 2-Ethyl-3-ethoxyacrolein may have similar ADME properties.
Result of Action
Acrolein, a structurally similar compound, is known to have diverse toxic effects on the cellular level, including dna and protein adduction, oxidative stress, mitochondrial disruption, membrane damage, endoplasmic reticulum stress, and immune dysfunction . It’s plausible that 2-Ethyl-3-ethoxyacrolein may have similar effects.
生化分析
Biochemical Properties
As an acrolein derivative, it may share some properties with acrolein, a highly reactive unsaturated aldehyde . Acrolein can interact with DNA and proteins, causing adduction, oxidative stress, and other effects
Cellular Effects
Acrolein, a related compound, has been shown to have diverse toxic effects on cells, including DNA and protein adduction, oxidative stress, mitochondrial disruption, membrane damage, endoplasmic reticulum stress, and immune dysfunction
Molecular Mechanism
Acrolein, a related compound, has been shown to exert its effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It’s possible that 2-Ethyl-3-ethoxyacrolein could act through similar mechanisms, but this hypothesis needs to be tested experimentally.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-ethoxyacrolein can be achieved through several methods. One common approach involves the reaction of acrolein with ethanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which then undergoes further transformation to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-Ethyl-3-ethoxyacrolein typically involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. Parameters such as temperature, pressure, and catalyst concentration are carefully controlled to achieve the desired outcome .
化学反应分析
Types of Reactions
2-Ethyl-3-ethoxyacrolein undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert 2-Ethyl-3-ethoxyacrolein to alcohols or alkanes.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
相似化合物的比较
Similar Compounds
Acrolein: The parent compound, acrolein, is a simpler molecule with similar reactivity but lacks the ethyl and ethoxy groups.
2-Ethylacrolein: This compound is similar but does not have the ethoxy group.
3-Ethoxyacrolein: Similar but lacks the ethyl group.
Uniqueness
2-Ethyl-3-ethoxyacrolein is unique due to the presence of both ethyl and ethoxy groups, which confer distinct chemical properties and reactivity. These functional groups enhance its versatility in synthetic applications and its potential interactions with biological targets .
属性
IUPAC Name |
(2Z)-2-(ethoxymethylidene)butanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-3-7(5-8)6-9-4-2/h5-6H,3-4H2,1-2H3/b7-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMZQRPFWXTRNJ-SREVYHEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=COCC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C/OCC)/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40493770 | |
| Record name | (2Z)-2-(Ethoxymethylidene)butanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40493770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30989-75-4 | |
| Record name | (2Z)-2-(Ethoxymethylidene)butanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40493770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


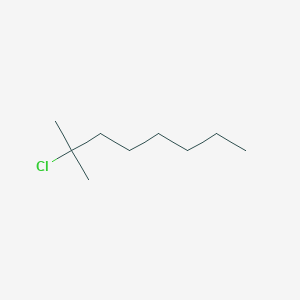
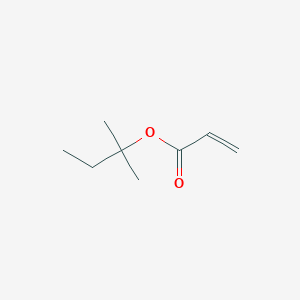
![1,2-ETHANEDIAMINE,N-[(TRIMETHYLSILYL)METHYL]-](/img/structure/B1625976.png)
![2-Chloro-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1625977.png)
![3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1625978.png)
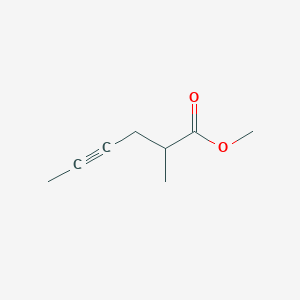
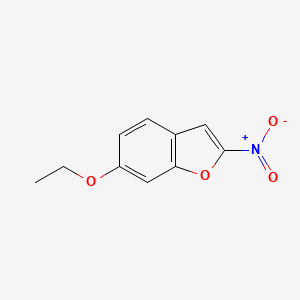
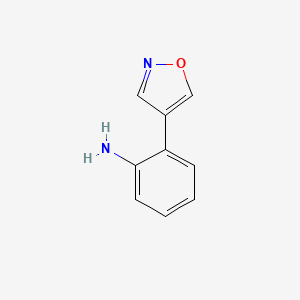
![3-[3-(3-Aminophenoxy)-5-chlorophenoxy]aniline](/img/structure/B1625988.png)
